molecular formula C8H7N5 B2788766 5-Amino-2,5'bipyrimidine CAS No. 1866300-19-7

5-Amino-2,5'bipyrimidine

Cat. No.: B2788766
CAS No.: 1866300-19-7
M. Wt: 173.179
InChI Key: OFGLDEGXGPUTNP-UHFFFAOYSA-N
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Description

5-Amino-2,5’-bipyrimidine is a heterocyclic compound that consists of two pyrimidine rings connected by a single bond, with an amino group attached to the 5-position of one of the pyrimidine rings.

Biochemical Analysis

Biochemical Properties

5-Amino-2,5’bipyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the formation of coordination complexes with transition metals . The nature of these interactions is dictated by hydrogen bonding from the amino functionality and by π–π stacking of the bipyridine rings .

Cellular Effects

The effects of 5-Amino-2,5’bipyrimidine on various types of cells and cellular processes are yet to be fully elucidated. It is known that its derivatives can bind to proteins to detect protein aggregation and exhibit significant antioxidant activity . These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 5-Amino-2,5’bipyrimidine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potentially influencing enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,5’-bipyrimidine typically involves the Pinner method, where substituted 5-cyanopyrimidines are converted to 5-aminopyrimidines, which are then condensed with acrolein derivatives to form the 2,5-bipyrimidine fragment . Another method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to yield pyrimido[4,5-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for 5-Amino-2,5’-bipyrimidine are not well-documented in the literature. the scalability of the Pinner method and the acylation-cyclization route suggests that these methods could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,5’-bipyrimidine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted bipyrimidines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,5’-bipyrimidine is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical reactivity and potential for forming diverse derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-pyrimidin-5-ylpyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c9-7-3-12-8(13-4-7)6-1-10-5-11-2-6/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGLDEGXGPUTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1866300-19-7
Record name [2,5'-bipyrimidin]-5-amine
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URL https://echa.europa.eu/information-on-chemicals
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